Oxalyl fluoride

Description

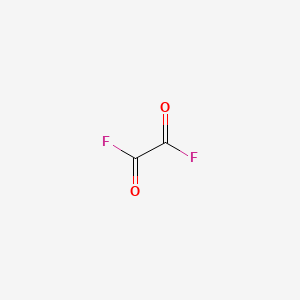

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxalyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F2O2/c3-1(5)2(4)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQOOYKLTKQCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059888 | |

| Record name | Ethanedioyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-40-0 | |

| Record name | Ethanedioyl difluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioyl difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioyl difluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanedioyl difluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L7RR7QFL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the properties of Oxalyl fluoride?

An In-depth Technical Guide to Oxalyl Fluoride

Introduction

This compound, with the chemical formula (COF)₂, is the diacyl fluoride of oxalic acid.[1] It is a highly reactive, colorless compound that exists as a gas at room temperature or as a fuming liquid.[2] This document provides a comprehensive overview of the chemical, physical, structural, and thermodynamic properties of this compound, intended for researchers, scientists, and professionals in drug development. It also details experimental protocols for its synthesis, its key reactions, and critical safety information.

Physical and Chemical Properties

This compound is a corrosive gas or liquid with an irritating odor.[2] It is generally insoluble in water but shows solubility in organic solvents such as dichloromethane, chloroform, and acetone.[2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂F₂O₂ | [3] |

| Molecular Weight | 94.017 g/mol | [1] |

| Molar Mass | 94.015 g/mol | [2] |

| Appearance | Colorless gas or fuming liquid | [2] |

| Odor | Irritating | [2] |

| Melting Point | -3 °C (270.15 K) | [1] |

| Boiling Point | 26.6 °C (299.75 K) | [1] |

| Density | 1.4681 g/cm³ (gas) / 1.511 g/cm³ (liquid, est.) | [2][4] |

| CAS Number | 359-40-0 | [1] |

Structural and Conformational Properties

Gaseous this compound exists as an equilibrium mixture of two stable conformers: a more stable periplanar anti (trans) form and a less stable periplanar syn (cis) form.[5][6] This is unlike other oxalyl halides where the second conformer is gauche.[5][6] The structural parameters for both conformers have been determined through gas-phase electron diffraction (GED) studies, augmented by microwave spectroscopy and molecular orbital calculations.[4][5][6]

| Parameter | trans Conformer | cis Conformer | Reference |

| C=O Bond Length | 1.178(2) Å | 1.176(2) Å | [4][6] |

| C-F Bond Length | 1.323(2) Å | 1.328(2) Å | [6] |

| C-C Bond Length | 1.533(3) Å | 1.535(3) Å | [6] |

| C-C=O Bond Angle | 126.4(2)° | 124.2(2)° | [6] |

| C-C-F Bond Angle | 109.8(2)° | 112.2(2)° | [6] |

| O=C-F Bond Angle | 123.8(2)° | 123.6(2)° | [6] |

The composition of the mixture is temperature-dependent. At -10 °C, the mixture is approximately 75% trans conformer, which decreases to 52% at 219 °C.[5][6]

Thermodynamic Properties

The thermodynamic properties of this compound have been determined through calorimetric measurements from 13°K to its boiling point.[7][8]

| Thermodynamic Property | Value | Conditions | Reference |

| Triple Point Temperature | 260.73 K | - | [7][8] |

| Molar Heat of Fusion (ΔH_fus) | 3204 cal/mol | At triple point | [7][8] |

| Normal Boiling Point | 270.13 K | - | [7][8] |

| Molar Heat of Vaporization (ΔH_vap) | 6753 cal/mol | At normal boiling point | [7][8] |

| Standard Entropy (S°) | 73.01 ± 0.16 cal/(mol·K) | Gas, at normal boiling point | [7][8] |

| ΔH° (trans → cis) | 1.14 kcal/mol | - | [6] |

| ΔS° (trans → cis) | 2.12 cal/(mol·K) | - | [6] |

Vapor Pressure Equations:

-

Solid (234 K to 260.73 K): lnP(Torr) = 115.38986 - 8720.5964/T - 13.623524 lnT[7][8]

-

Liquid (260.73 K to 270.13 K): lnP(Torr) = 185.93601 - 10317.218/T - 25.202996 lnT[7][8]

Synthesis and Experimental Protocols

Synthesis from Oxalyl Chloride

The most common laboratory synthesis of this compound involves the metathesis reaction of oxalyl chloride with an alkali metal fluoride, typically sodium fluoride (NaF), in an aprotic solvent.[1][9]

Experimental Protocol: Synthesis via Sodium Fluoride

Objective: To synthesize this compound from oxalyl chloride and sodium fluoride.[1][9]

Materials:

-

Oxalyl chloride ((COCl)₂)

-

Sodium fluoride (NaF), finely powdered (particle size ≤ 10 µm), dried[9]

-

Aprotic solvent (e.g., acetonitrile, sulfolane), dried[9]

-

Reaction flask equipped with a stirrer, dropping funnel, and condenser connected to a cold trap (-78 °C, dry ice/methanol)[9]

Procedure:

-

Dry the finely powdered sodium fluoride at high temperature (e.g., 400°C) and allow it to cool under an inert atmosphere.[9]

-

Charge the reaction flask with the dried sodium fluoride and the anhydrous aprotic solvent. An excess of NaF is used (e.g., 1.5 to 2.5 molar equivalents).[9]

-

Cool the stirred suspension to a temperature between -10 °C and 50 °C.[9]

-

Add oxalyl chloride dropwise to the suspension over a period of 1-2 hours.[9]

-

After the addition is complete, allow the reaction to stir for an additional 1-3 hours at the same temperature to ensure complete conversion.[9]

-

The product, this compound, is volatile. It can be isolated by distillation from the reaction mixture under reduced pressure and collected in the cold trap.[9]

-

The progress of the reaction and the purity of the product can be monitored by gas chromatography or infrared spectroscopy (sharp absorption peaks around 1861-1872 cm⁻¹).[9]

Caption: Synthesis of this compound from Oxalyl Chloride.

Reactivity and Applications

This compound is a highly reactive compound and a powerful fluorinating and carbonylating agent.[2][4] Its reactivity is primarily attributed to the electrophilic character enhanced by the fluorine atoms.[2]

Applications in Organic Synthesis

The primary application of this compound is in organic synthesis.[4] It is particularly valuable for introducing fluorine atoms or carbonyl groups into organic molecules, which is a crucial step in the development of many pharmaceuticals and agrochemicals.[2][4]

Key reactions include:

-

Esterification: It readily converts primary and secondary alcohols into their corresponding esters in the presence of a base. This method is advantageous for substrates with sensitive functional groups as it avoids harsh conditions.[4]

-

Amide Synthesis: Carboxylic acids can be converted into amides via an acid fluoride intermediate.[4]

Experimental Protocol: General Esterification

Objective: To synthesize an ester from an alcohol using this compound.[4]

Materials:

-

Alcohol (R-OH)

-

This compound ((COF)₂)

-

Anhydrous aprotic solvent (e.g., dichloromethane)

-

Tertiary amine base (e.g., pyridine, triethylamine)

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a flask under an inert atmosphere.

-

Cool the solution in an ice bath (0 °C).

-

Add the tertiary amine base to the solution.

-

Slowly add a solution of this compound in the same solvent to the cooled mixture. A precipitate of the amine hydrofluoride salt may form.

-

Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude ester.

-

Purify the product by column chromatography or distillation.

Caption: General reaction pathway for the esterification of alcohols.

Other Applications

This compound is also being investigated for use in dielectric etching applications in the semiconductor industry as a potential replacement for compounds with high global warming potential.[1]

Safety and Handling

This compound is a highly toxic, corrosive, and reactive compound that requires stringent safety protocols.[3][4]

Hazard Summary:

-

Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[3] Inhalation can be fatal and cause severe lung damage.[4][10]

-

Corrosivity: Causes severe irritation and chemical burns to the skin, eyes, and respiratory system.[4][11]

-

Reactivity: May decompose explosively when heated.[10] It contains gas under pressure and may explode if heated.[10]

Protocol: Safe Handling and Emergency Procedures

1. Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[12]

-

Ensure emergency exits and a risk-elimination area are established.[12]

2. Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[12]

-

Eye/Face Protection: Use safety glasses with side shields and a face shield.[3]

-

Body Protection: Wear a lab coat, and for larger quantities, fire/flame resistant and impervious clothing.[12]

-

Respiratory Protection: Use a full-face respirator with an appropriate gas filter cartridge or a self-contained breathing apparatus (SCBA) for emergencies or high-concentration exposures.[4][12]

3. First-Aid Measures:

-

Inhalation: Move the victim to fresh air immediately.[12] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek immediate medical attention.[3]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding eyelids open.[3][12] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[3]

4. Spill and Disposal:

-

Evacuate personnel to a safe area. Remove all ignition sources.[12]

-

Prevent further leakage if safe to do so. Do not let the chemical enter drains.[12]

-

Contain and collect the spill using non-combustible absorbent material and place it in a suitable, closed container for disposal according to local regulations.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. Buy this compound | 359-40-0 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational analysis. 24. Structure and composition of gaseous this compound, C(2)F(2)O(2): electron-diffraction investigation augmented by data from microwave spectroscopy and molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. JPH0699358B2 - Method for producing this compound - Google Patents [patents.google.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Oxalyl Fluoride: Chemical Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalyl fluoride (C₂F₂O₂) is a highly reactive, colorless liquid that serves as a valuable reagent in organic synthesis, particularly in fluorination and carbonylation reactions. This technical guide provides a comprehensive overview of its chemical formula, molecular structure, physicochemical properties, synthesis, and key applications. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in a research and development setting.

Chemical Formula and Structure

This compound is the difluoride of oxalic acid. Its chemical formula is C₂F₂O₂ .[1][2] The molecule consists of two carbonyl groups single-bonded to each other, with a fluorine atom attached to each carbonyl carbon.

The structural formula can be represented as:

This compound exists as a mixture of two rotational isomers (conformers): a trans (anti) and a cis (syn) form. The trans conformer is generally more stable.[3] Vibrational spectroscopic studies have shown that in the vapor phase, both isomers are present, while in the solid phase, the molecule adopts a centrosymmetric trans structure.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂F₂O₂ | [1][2] |

| Molecular Weight | 94.017 g/mol | [1] |

| Appearance | Colorless liquid/gas | [1] |

| Melting Point | -3 °C (270.15 K) | [1] |

| Boiling Point | 26.6 °C (299.75 K) | [1] |

| Density | 1.511 g/cm³ (estimated) |

Spectroscopic Data

The following tables summarize key spectroscopic data for the characterization of this compound.

Table 2: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1861, 1872 | C=O stretching | [5] |

| 54 | Internal torsion (vapor) | [4] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |

| ¹⁹F | 17.74 | [6] | |

| ¹³C | 161.1 (in aHF at -60 °C for (COCl)₂) | J(¹³C-¹⁹F) and J(¹³C-C-¹⁹F) have opposite signs | [6][7] |

Note: Specific chemical shifts for ¹³C of this compound were not explicitly found in the search results, but related data is provided.

Synthesis of this compound

The most common method for the laboratory synthesis of this compound is the reaction of oxalyl chloride with an alkali metal fluoride, such as sodium fluoride (NaF).[1]

Experimental Protocol: Synthesis from Oxalyl Chloride and Sodium Fluoride

This protocol is based on established methods for the synthesis of acyl fluorides from acyl chlorides.

Materials:

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous sodium fluoride (NaF), finely powdered (particle size < 10 µm is optimal)[5]

-

Aprotic solvent (e.g., acetonitrile or sulfolane)[5]

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line, dry flasks)

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line, suspend finely powdered, anhydrous sodium fluoride in the chosen aprotic solvent.

-

Addition of Oxalyl Chloride: Cool the suspension in an ice bath. Add oxalyl chloride dropwise from the dropping funnel to the stirred suspension over a period of 1-2 hours. The reaction temperature should be maintained between -10 °C and 50 °C.[5]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by gas chromatography to check for the disappearance of oxalyl chloride.[5]

-

Isolation: The product, this compound, can be isolated from the reaction mixture by fractional distillation under reduced pressure. The low boiling point of this compound facilitates its separation from the solvent and the sodium chloride byproduct.[5]

-

Purification and Storage: The collected this compound can be further purified by redistillation. Due to its reactivity and toxicity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Yields: With optimized conditions, including the use of finely powdered sodium fluoride, isolated yields of over 90% can be achieved.[5]

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of fluorine and as a carbonylating agent.

Swern-Type Oxidation

While the classical Swern oxidation utilizes oxalyl chloride, this compound can be employed in analogous transformations for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce acyl groups onto aromatic rings. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. Buy this compound | 359-40-0 [smolecule.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. JPH0699358B2 - Method for producing this compound - Google Patents [patents.google.com]

- 6. Protonated oxalyl chloride and the ClCO+ cation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

Reactivity of Oxalyl Fluoride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data on the reactivity of oxalyl fluoride, this guide extensively utilizes data from its close structural analog, oxalyl chloride. The reactivity of this compound is expected to follow similar pathways, though reaction rates and specific yields may differ.

Introduction

This compound ((COF)₂) is a highly reactive organic compound, the diacyl fluoride of oxalic acid.[1] It is a colorless liquid synthesized from the reaction of sodium fluoride with oxalyl chloride.[1] Its high reactivity, particularly its electrophilic nature, makes it a subject of interest for synthetic chemists.[2] This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. The information presented is crucial for researchers in drug development and other scientific fields who may consider using this versatile reagent.

Core Reactivity Principles

This compound's reactivity is dictated by the two electrophilic carbonyl carbons. Nucleophilic attack on one of these carbons initiates a substitution reaction, typically following a tetrahedral intermediate mechanism. The fluoride ion is a reasonably good leaving group, facilitating these reactions.

Due to the high electronegativity of the fluorine atoms, the carbonyl carbons in this compound are highly electron-deficient, making them prime targets for nucleophilic attack.[2] This enhanced electrophilicity suggests that this compound may be even more reactive than its chloride counterpart in certain scenarios.

Reactions with Amine Nucleophiles

The reaction of oxalyl halides with amines is a well-established method for the synthesis of oxamides. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Reaction with Primary and Secondary Amines

Primary and secondary amines react readily with oxalyl halides to form the corresponding N,N'-disubstituted oxamides. The reaction is typically rapid and exothermic.

General Reaction:

(COF)₂ + 2 RNH₂ → RNHCOCONHR + 2 HF (COF)₂ + 2 R₂NH → R₂NCOCONR₂ + 2 HF

Reaction Mechanism:

The reaction proceeds in a stepwise manner. The first amine molecule attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate expels a fluoride ion, forming an oxamoyl fluoride. A second amine molecule then attacks the remaining carbonyl carbon, repeating the process to yield the final oxamide.

Caption: Reaction of this compound with Amines.

Quantitative Data (Derived from Oxalyl Chloride Reactions)

While specific yield data for this compound reactions are scarce, the synthesis of oxamides from oxalyl chloride is generally high-yielding.

| Nucleophile | Product | Yield (%) | Reference |

| Pyrrolidine | 1,1'-(Oxalyl)dipyrrolidine | 96% | [3] |

| Various Amines | Isoquinoline-1-carboxamides | 55-89% | [4] |

Reactions with Alcohol and Phenol Nucleophiles

Oxalyl halides react with alcohols and phenols to produce the corresponding oxalate esters. These reactions are fundamental in organic synthesis for the creation of various functional molecules.

Reaction with Alcohols

Primary and secondary alcohols react with oxalyl halides, typically in the presence of a base like pyridine to neutralize the generated acid, to form dialkyl oxalates.[5]

General Reaction:

(COF)₂ + 2 ROH → ROCOCOOR + 2 HF

Reaction Mechanism:

Similar to the reaction with amines, the alcohol acts as a nucleophile, attacking a carbonyl carbon. The presence of a base is often required to deprotonate the alcohol, increasing its nucleophilicity.

Caption: Reaction of this compound with Alcohols.

Quantitative Data (Derived from Oxalyl Chloride Reactions)

The formation of oxalate esters from oxalyl chloride and alcohols is generally efficient, with yields often being quantitative for primary alcohols.[6]

| Nucleophile | Conditions | Product | Yield (%) | Reference |

| Primary Alcohols | Pyridine | Dialkyl Oxalate | Quantitative | [6] |

| Ethyl Alcohol | Pyridine | Diethyl Oxalate | "Readily" | [6] |

| Benzhydrol | Pyridine | Dibenzhydryl Oxalate | Good | [6] |

| Menthol | Pyridine | Dimenthyl Oxalate | 17% | [6] |

Reactions with Thiol Nucleophiles

Hypothesized General Reaction:

(COF)₂ + 2 RSH → RSCOCOSR + 2 HF

The reaction would likely proceed through a similar nucleophilic acyl substitution mechanism as with alcohols.

Experimental Protocols (Adapted from Oxalyl Chloride Procedures)

The following are generalized experimental protocols adapted from procedures using oxalyl chloride, which should serve as a starting point for reactions with this compound, with appropriate safety precautions for handling a highly reactive and toxic fluoride compound.

General Procedure for the Synthesis of N,N'-Disubstituted Oxamides

-

A solution of the primary or secondary amine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

This compound (1.0 equivalent) is added dropwise to the stirred amine solution. The reaction is often exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction mixture is then washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude oxamide.

-

The product can be further purified by recrystallization or column chromatography.

General Procedure for the Synthesis of Dialkyl Oxalates

-

A solution of the alcohol (2.0 equivalents) and a non-nucleophilic base such as pyridine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) is prepared in a flask under an inert atmosphere and cooled to 0 °C.

-

This compound (1.0 equivalent) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the addition of water or a dilute acid solution (e.g., 1M HCl).

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and concentrated in vacuo.

-

The crude oxalate ester can be purified by distillation or chromatography.

Safety and Handling

This compound is a highly toxic and corrosive compound.[7] It is a severe irritant to the skin, eyes, and respiratory system. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Conclusion

This compound is a highly reactive dielectrophile that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. While specific data for this compound is limited, its reactivity can be largely inferred from its close analog, oxalyl chloride. The reactions with amines and alcohols provide efficient routes to oxamides and oxalate esters, respectively. The high electrophilicity of the carbonyl carbons in this compound suggests it could be a more reactive and potentially more selective reagent than oxalyl chloride in certain applications, warranting further investigation into its synthetic utility. Researchers should exercise extreme caution when handling this hazardous compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Buy this compound | 359-40-0 [smolecule.com]

Oxalyl fluoride as a fluorinating agent in organic synthesis

An In-depth Technical Guide to Oxalyl Fluoride as a Fluorinating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula (COF)₂, is a highly reactive, colorless liquid that serves as a valuable reagent in organofluorine chemistry.[1][2] As a fluorinated derivative of oxalic acid, its dual carbonyl-fluoride functionality allows for diverse reactivity, making it a powerful agent for introducing fluorine into organic molecules.[2] The incorporation of fluorine can significantly alter the physical, chemical, and biological properties of a molecule, a strategy widely employed in the development of pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive overview of the synthesis, properties, and primary applications of this compound as a fluorinating agent, with a focus on detailed experimental protocols and safety considerations.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the metathesis reaction of oxalyl chloride with an alkali metal fluoride, typically sodium fluoride (NaF).[1][4] The reaction is generally performed in an aprotic solvent. Another method involves the direct synthesis from carbon monoxide using dioxygenyl salts.[2]

Experimental Protocol: Synthesis from Oxalyl Chloride

A patented method describes the reaction of oxalyl chloride with finely divided sodium fluoride (≤10 μm) in an aprotic solvent, such as sulfolane, at a temperature between -10 °C and 50 °C. This process can achieve yields of over 90%.[5]

General Procedure:

-

In a suitable reaction vessel, a suspension of finely powdered, dry sodium fluoride in an aprotic solvent (e.g., tetramethylene sulfone or sulfolane) is prepared.

-

The suspension is cooled to the desired temperature (e.g., 0 °C).

-

Oxalyl chloride is added dropwise to the stirred suspension.

-

The reaction mixture is stirred for several hours at a controlled temperature.

-

The volatile this compound product is then isolated from the reaction mixture by distillation under reduced pressure and collected in a cold trap. The purity can be confirmed by infrared spectroscopy, which shows sharp absorption peaks around 1861 cm⁻¹ and 1872 cm⁻¹.[5]

Physical and Chemical Properties

This compound is a volatile and highly reactive compound. Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂F₂O₂ | [1] |

| Molar Mass | 94.017 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 26.6 °C | [1] |

| Melting Point | -3 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane, chloroform, and acetone. | [3] |

Core Application: Conversion of Carboxylic Acids to Acyl Fluorides

The primary and most well-documented application of this compound in organic synthesis is the conversion of carboxylic acids to their corresponding acyl fluorides. This transformation is highly efficient and proceeds under mild conditions. Acyl fluorides are valuable synthetic intermediates that exhibit a favorable balance of stability and reactivity, making them superior to more common acyl chlorides in many applications, including peptide synthesis and Friedel-Crafts acylations.[6][7]

General Reaction and Mechanism

The reaction proceeds by nucleophilic attack of the carboxylic acid on one of the carbonyl carbons of this compound, followed by the collapse of the tetrahedral intermediate to release the acyl fluoride, carbon dioxide, carbon monoxide, and hydrogen fluoride.

Detailed Experimental Protocol

The following general procedure is adapted from the work of Tullock and Coffman (1960).[4]

Materials:

-

Carboxylic acid

-

This compound

-

Inert solvent (e.g., acetonitrile, dichloromethane)

-

Reaction vessel equipped with a stirrer and a reflux condenser (or cold trap)

Procedure:

-

A solution of the carboxylic acid in an inert solvent is prepared in the reaction vessel.

-

The solution is cooled in an ice bath.

-

This compound is slowly added to the cooled solution. A gentle evolution of gas (CO, CO₂, HF) is typically observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the gas evolution ceases.

-

The solvent and any excess this compound are removed under reduced pressure to yield the crude acyl fluoride, which can be purified by distillation.

Quantitative Data: Synthesis of Acyl Fluorides

The following table summarizes results from the foundational literature on this transformation.[4]

| Carboxylic Acid Substrate | Product Acyl Fluoride | Yield (%) |

| Acetic Acid | Acetyl Fluoride | 85 |

| Propionic Acid | Propionyl Fluoride | 90 |

| Butyric Acid | Butyryl Fluoride | 92 |

| Isobutyric Acid | Isobutyryl Fluoride | 88 |

| Pivalic Acid | Pivaloyl Fluoride | 80 |

| Benzoic Acid | Benzoyl Fluoride | 95 |

Other Potential Fluorination Reactions

While the conversion of carboxylic acids is well-established, the use of this compound for other key fluorination reactions, such as the deoxyfluorination of alcohols and the gem-difluorination of carbonyls, is not well-documented in modern literature. These transformations are typically carried out with a variety of other specialized reagents. However, the reactivity of this compound suggests these transformations are theoretically possible, likely proceeding through intermediate species like fluoroformate esters or adducts with carbonyls.

Commonly Used Reagents for Other Fluorinations:

-

Deoxyfluorination of Alcohols: DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, PyFluor, and AlkylFluor are frequently used.[8][9]

-

Gem-difluorination of Aldehydes and Ketones: DAST and Deoxo-Fluor are effective for this transformation.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

-

Toxicity and Hazards: It is highly toxic, corrosive, and a severe irritant to the skin, eyes, and respiratory system.[2] Inhalation and dermal exposure can be fatal.[2] It reacts violently with water.

-

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[2]

-

Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and metals.

-

Emergency Procedures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Spills: Evacuate the area. Use appropriate PPE and contain the spill with an inert absorbent material. Prevent it from entering drains.

-

Conclusion

This compound is a potent and highly efficient reagent, primarily utilized for the conversion of carboxylic acids to acyl fluorides, a reaction that proceeds under mild conditions with high yields. While its high reactivity suggests potential for other fluorination reactions, the modern synthetic literature favors other specialized reagents for transformations such as the deoxyfluorination of alcohols and gem-difluorination of carbonyl compounds. For researchers requiring access to acyl fluorides, this compound remains a valuable tool, provided that its significant hazards are managed with strict adherence to safety protocols. Its role as a foundational reagent in organofluorine chemistry underscores the ongoing importance of developing and understanding new fluorination methodologies.

References

- 1. Ether cleavage - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 359-40-0 [smolecule.com]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. patents.justia.com [patents.justia.com]

- 6. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. scientificupdate.com [scientificupdate.com]

- 9. thieme-connect.com [thieme-connect.com]

Unveiling the Electrophilic Heart of Oxalyl Fluoride: A Technical Guide for Chemical Innovators

For Immediate Release

A Deep Dive into the Electrophilic Nature of Oxalyl Fluoride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the electrophilic character of this compound, a powerful and highly reactive reagent in modern organic synthesis. We will delve into its electronic structure, reactivity, and applications, offering valuable insights for professionals in the fields of chemical research and pharmaceutical development. This document summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes complex chemical processes for enhanced understanding.

The Core of Reactivity: Understanding the Electrophilicity of this compound

This compound ((COF)₂) is a colorless liquid known for its exceptional reactivity, which is primarily attributed to the strong electron-withdrawing nature of the two fluorine atoms.[1] This high degree of electronegativity significantly enhances the electrophilic character of the carbonyl carbons, making them highly susceptible to nucleophilic attack. This inherent reactivity makes this compound a valuable reagent for a variety of chemical transformations, particularly in the synthesis of fluorinated organic molecules, which are crucial in the development of pharmaceuticals and agrochemicals.[1][2]

The molecule exists as a mixture of two conformers: a more stable trans (anti) form and a less stable cis (syn) form.[1] The presence of these two isomers has been confirmed by vibrational spectroscopy and electron diffraction studies.[1][3]

Electronic Structure and its Influence on Reactivity

The electrophilicity of this compound is a direct consequence of its electronic structure. The carbon-fluorine and carbon-oxygen double bonds are highly polarized due to the significant difference in electronegativity between the constituent atoms. This polarization results in a substantial partial positive charge on the carbonyl carbons, rendering them potent electrophilic centers.

Similarly, Mulliken charge analysis would likely reveal a significant positive partial charge on the carbonyl carbon atoms. This charge concentration further confirms the high electrophilicity of the molecule, explaining its vigorous reactivity with a wide range of nucleophiles.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a basis for understanding its physical properties and thermodynamic characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂F₂O₂ | [4] |

| Molecular Weight | 94.017 g/mol | [4][5] |

| CAS Registry Number | 359-40-0 | [4] |

| Melting Point | -3 °C | [5] |

| Boiling Point | 26.6 °C | [5] |

Table 1: Physical Properties of this compound

| Parameter | Value (trans isomer) | Value (cis isomer) | Reference |

| r(C=O) / Å | 1.178(2) | 1.176(2) | [1] |

| r(C-F) / Å | 1.323(2) | 1.328(2) | [1] |

| r(C-C) / Å | 1.533(3) | 1.535(3) | [1] |

| ∠(C-C=O) / deg | 126.4(2) | 124.2(2) | [1] |

| ∠(C-C-F) / deg | 109.8(2) | 112.2(2) | [1] |

| ∠(O=C-F) / deg | 123.8(2) | 123.6(2) | [1] |

Table 2: Structural Parameters of this compound at -10 °C [1]

| Thermodynamic Quantity | Value | Reference |

| ΔH° (trans → cis) | 1.14 kcal/mol | [1] |

| ΔS° (trans → cis) | 2.12 cal/(mol·K) | [1] |

| ΔrH° (F⁻ + C₂F₂O₂ → (F⁻ • C₂F₂O₂)) | 191 ± 8.4 kJ/mol | [4] |

| ΔrG° (F⁻ + C₂F₂O₂ → (F⁻ • C₂F₂O₂)) | 155 ± 8.4 kJ/mol | [4] |

Table 3: Thermodynamic Data for this compound

Key Applications and Experimental Protocols

The high electrophilicity of this compound makes it a versatile reagent in organic synthesis. Its primary applications include the synthesis of acyl fluorides and its role as an activator in oxidation reactions.

Synthesis of Acyl Fluorides from Carboxylic Acids

Acyl fluorides are valuable synthetic intermediates due to their balanced reactivity and stability.[6][7] They are generally more stable and easier to handle than their chloride or bromide counterparts.[7] this compound provides a direct and efficient route to these compounds from carboxylic acids.

Reaction Workflow: Synthesis of Acyl Fluorides

Caption: Workflow for the synthesis of acyl fluorides using this compound.

Detailed Experimental Protocol:

-

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Anhydrous inert solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a solution of the carboxylic acid in the anhydrous inert solvent under an inert atmosphere, add this compound dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as ¹⁹F NMR or by observing the cessation of gas evolution (CO, CO₂).

-

Upon completion, the solvent and excess this compound can be removed under reduced pressure to yield the crude acyl fluoride.

-

Purification can be achieved by distillation or flash column chromatography, depending on the properties of the product.[8]

-

Note: This is a general protocol and may require optimization for specific substrates. The reaction is typically exothermic and may require cooling for large-scale preparations. Proper safety precautions for handling corrosive and toxic reagents are essential.

Role in Swern-Type Oxidations

While the classic Swern oxidation utilizes oxalyl chloride, the underlying principles of activating dimethyl sulfoxide (DMSO) are applicable to this compound. The reaction involves the formation of a highly electrophilic sulfonium species, which then oxidizes a primary or secondary alcohol to an aldehyde or ketone, respectively.

Signaling Pathway: Mechanism of Swern-Type Oxidation

Caption: Key intermediates in the Swern-type oxidation pathway.

Conclusion

This compound stands out as a highly electrophilic and versatile reagent in the toolkit of the modern chemist. Its reactivity, driven by the strong inductive effect of its fluorine substituents, enables a range of important transformations, most notably the efficient synthesis of acyl fluorides. The quantitative data and detailed protocols provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this powerful molecule in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

Disclaimer: The information provided in this document is for technical guidance and informational purposes only. All chemical reactions should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

- 1. Conformational analysis. 24. Structure and composition of gaseous this compound, C(2)F(2)O(2): electron-diffraction investigation augmented by data from microwave spectroscopy and molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. oxalyl difluoride [webbook.nist.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acyl fluoride synthesis by fluorination [organic-chemistry.org]

The Role of Oxalyl Fluoride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl fluoride (C₂F₂O₂) is a highly reactive diacyl halide that serves as a valuable reagent in medicinal chemistry, primarily for the synthesis of fluorinated compounds. Its ability to introduce fluorine and form key functional groups makes it a significant tool in the development of novel therapeutic agents. The incorporation of fluorine into drug candidates can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. This technical guide provides an in-depth exploration of the key applications of this compound in medicinal chemistry, including detailed experimental protocols and a comparative analysis with its more common counterpart, oxalyl chloride.

Core Applications in Medicinal Chemistry

The primary applications of this compound in a medicinal chemistry context revolve around its utility as a fluorinating and acylating agent. It is particularly effective in the synthesis of acyl fluorides, esters, and amides, which are crucial intermediates in the synthesis of complex drug molecules.

Synthesis of Acyl Fluorides

Acyl fluorides are valuable reactive intermediates in organic synthesis, often favored over acyl chlorides due to their increased stability and more controlled reactivity.[1] this compound provides a direct route to acyl fluorides from carboxylic acids.

General Reaction Scheme:

This transformation is a key step in introducing fluorine into a molecule and allows for subsequent nucleophilic substitution reactions to form a variety of functional groups.

Esterification

This compound can be employed for the esterification of carboxylic acids. This reaction is particularly useful for the synthesis of esters from sensitive alcohol substrates where harsh conditions must be avoided.[2]

General Reaction Scheme:

Amide Bond Formation

Similar to esterification, this compound can facilitate the formation of amide bonds, a fundamental linkage in a vast array of pharmaceuticals, including peptides.

General Reaction Scheme:

Experimental Protocols

While specific protocols for the use of this compound in the synthesis of marketed drugs are not widely published, the following represents a general, illustrative procedure for the synthesis of an acyl fluoride from a carboxylic acid, a common transformation in drug discovery.

Synthesis of an Acyl Fluoride from a Carboxylic Acid

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware (oven-dried)

Procedure:

-

To a stirred solution of the carboxylic acid in anhydrous DCM at 0 °C under an inert atmosphere, a catalytic amount of anhydrous DMF is added.

-

This compound is then added dropwise to the solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the solvent and excess reagents are removed under reduced pressure to yield the crude acyl fluoride, which can be used in the next step without further purification.

Note: this compound is a toxic and corrosive compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]

Quantitative Data and Comparative Analysis

| Reagent | Boiling Point (°C) | Key Advantages | Key Disadvantages |

| This compound | 26.6 | Can directly introduce fluorine; Acyl fluoride products can be more stable and selective.[1] | Higher cost; Less commonly used, so fewer established protocols. |

| Oxalyl Chloride | 63-64 | Lower cost; Widely used with extensive literature and established protocols.[4] | Acyl chloride products can be less stable and more reactive, potentially leading to side reactions. |

Case Study: Synthesis of Sotorasib Intermediate (using Oxalyl Chloride)

In the synthesis of a key pyrimidine dione intermediate of Sotorasib, oxalyl chloride is used to activate a nicotinamide derivative, which then undergoes cyclization.[5][6]

Reaction Step in Sotorasib Synthesis:

Workflow for the synthesis of a key Sotorasib intermediate.

This example illustrates the critical role of oxalyl halides in constructing complex heterocyclic cores common in many drug molecules. Although oxalyl chloride is used here, one could envision a similar strategy employing this compound to potentially modulate reactivity or introduce fluorine into the final product, if desired.

Signaling Pathways

The biological targets and signaling pathways of drugs are determined by their final molecular structure, not the reagents used in their synthesis. Therefore, there are no signaling pathways directly associated with this compound itself. However, the fluorinated compounds synthesized using this compound can target a wide array of biological pathways implicated in various diseases. For instance, many kinase inhibitors, a major class of anti-cancer drugs, feature fluorinated moieties to enhance their binding affinity and selectivity.

The KRAS protein, the target of Sotorasib, is a key component of the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in an active state, leading to uncontrolled cell growth.

Simplified MAPK signaling pathway and the inhibitory action of Sotorasib.

Conclusion

This compound is a potent reagent in medicinal chemistry, offering a direct method for the synthesis of acyl fluorides and facilitating the formation of other key functional groups under mild conditions. While its application in the synthesis of currently marketed drugs is not as prominently documented as that of oxalyl chloride, its unique properties make it a valuable tool for the synthesis of novel fluorinated compounds in drug discovery and development. The strategic incorporation of fluorine can lead to compounds with improved pharmacological profiles, and reagents like this compound are essential for accessing this unique chemical space. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of specialized reagents such as this compound in the medicinal chemist's toolbox is likely to increase.

References

- 1. Novel method to synthesize valuable fluorinated drug compounds | EurekAlert! [eurekalert.org]

- 2. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 5. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]

Ethanedioyl Difluoride: A Technical Guide for Scientific Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of Ethanedioyl Difluoride for Researchers, Scientists, and Drug Development Professionals.

Abstract

Ethanedioyl difluoride, also known as oxalyl fluoride, is a highly reactive organofluorine compound with the chemical formula C₂F₂O₂. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and analytical methods. While a valuable reagent in organic synthesis, particularly for fluorination and carbonylation reactions, its biological activity and relevance to drug development are not extensively documented in current scientific literature.

Physical and Chemical Properties

Ethanedioyl difluoride is a colorless liquid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂F₂O₂ | [2] |

| Molecular Weight | 94.02 g/mol | [2][3] |

| IUPAC Name | Oxalyl difluoride | [2] |

| CAS Number | 359-40-0 | [2] |

| Melting Point | -3 °C | [4] |

| Boiling Point | 26.6 °C | [4] |

| Density | Not available in cited sources | |

| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform, and acetone. | [5] |

Chemical Reactivity and Applications

Ethanedioyl difluoride is a highly reactive compound, primarily utilized as a potent carbonylating and fluorinating agent in organic synthesis.[3][5] Its reactivity stems from the electrophilic nature of the carbonyl carbons, enhanced by the electron-withdrawing fluorine atoms.

Key applications in organic synthesis include:

-

Esterification: It readily reacts with alcohols to form esters.[3]

-

Amide Synthesis: It can be used to convert carboxylic acids into amides.[3]

-

Acid Fluoride Formation: It serves as a reagent to convert carboxylic acids to their corresponding acid fluorides.

The general reactivity of ethanedioyl difluoride makes it a versatile tool for the introduction of carbonyl and fluoro-carbonyl moieties into organic molecules.[3]

Experimental Protocols

Synthesis of Ethanedioyl Difluoride

A common and effective method for the synthesis of ethanedioyl difluoride is the reaction of oxalyl chloride with sodium fluoride.[1]

Reaction:

(COCl)₂ + 2NaF → (COF)₂ + 2NaCl

Experimental Workflow:

Caption: Workflow for the synthesis of ethanedioyl difluoride.

Detailed Methodology:

-

Preparation: A reaction vessel is charged with anhydrous sodium fluoride and a suitable aprotic solvent, such as acetonitrile.

-

Reaction: Oxalyl chloride is added dropwise to the stirred suspension of sodium fluoride. The reaction temperature is maintained, typically between 30-40°C.

-

Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography to confirm the conversion of oxalyl chloride.

-

Isolation and Purification: Upon completion, the product, ethanedioyl difluoride, is separated from the reaction mixture by distillation under reduced pressure. The volatile product is collected in a cold trap (e.g., using a dry ice/acetone bath).

Analytical Methods

The characterization of ethanedioyl difluoride can be performed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The presence of the carbonyl groups results in strong absorption bands in the IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ¹⁹F NMR can be utilized to confirm the structure of the molecule.

Analytical Workflow:

Caption: Analytical workflow for structural verification.

Biological and Drug Development Context

Despite the prevalence of fluorinated compounds in medicinal chemistry, there is a notable lack of specific information in the reviewed scientific literature regarding the biological activity, signaling pathways, or direct applications of ethanedioyl difluoride in drug development.[6][7] While fluorine substitution is a common strategy to enhance the pharmacological properties of drug candidates, no specific studies detailing the use or investigation of ethanedioyl difluoride for such purposes were identified.[6][7] Its high reactivity and potential toxicity may limit its direct application in biological systems.[3]

Safety and Handling

Ethanedioyl difluoride is a toxic and corrosive compound.[3] It is a severe irritant to the skin, eyes, and respiratory system.[3]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid inhalation of vapors and contact with skin and eyes.

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Flush with copious amounts of water.

-

Eye Contact: Rinse with plenty of water.

-

In all cases of exposure, seek immediate medical attention.

Logical Relationship for Safe Handling:

Caption: Logical flow for ensuring safety when handling ethanedioyl difluoride.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Ethanedioyl difluoride | C2F2O2 | CID 9668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 359-40-0 [smolecule.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Solubility of Oxalyl Fluoride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of oxalyl fluoride in common organic solvents. Given the highly reactive nature of this compound, this document emphasizes qualitative solubility, stability considerations, and safe handling protocols. It is intended to be a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and drug discovery.

Introduction to this compound

This compound ((COF)₂) is a colorless, corrosive gas or fuming liquid with a low boiling point of 26.6 °C and a melting point of -3 °C[1]. It is a valuable reagent in organic synthesis, primarily utilized as a powerful fluorinating and carbonylating agent for the preparation of esters and amides from carboxylic acids and alcohols[2]. Its high reactivity, however, necessitates careful consideration of solvent choice to ensure both sufficient solubility for reaction and stability of the reagent.

Qualitative Solubility of this compound

This compound is generally considered to be soluble in a range of aprotic organic solvents. Its structural analogue, oxalyl chloride, is soluble in solvents like benzene, hexane, diethyl ether, chloroform, acetonitrile, and dichloromethane. While not a direct indicator, this suggests that this compound is likely to have similar solubility characteristics.

The table below summarizes the qualitative solubility and reactivity considerations for this compound in various common organic solvents.

| Solvent | Common Name | Qualitative Solubility | Reactivity and Stability Considerations |

| Tetrahydrofuran | THF | Likely Soluble | Potential for reaction with trace water or other impurities. THF should be rigorously dried before use. |

| Dichloromethane | DCM | Soluble[3] | Generally a good solvent choice due to its inertness under many reaction conditions. Must be dry. |

| Chloroform | Soluble[3] | Similar to DCM, a suitable inert solvent. Must be dry. | |

| Dimethylformamide | DMF | Likely Soluble | Can react with acyl halides, especially at elevated temperatures. Use with caution. |

| Dimethyl Sulfoxide | DMSO | Likely Soluble | Prone to reaction with electrophilic reagents like this compound. Generally not recommended. |

| Acetonitrile | ACN | Soluble | Used as a solvent for the synthesis of this compound, indicating good solubility and relative stability[4]. Must be anhydrous. |

| Ethyl Acetate | EtOAc | Likely Soluble | May undergo slow reaction over time. Freshly distilled and dry solvent is recommended. |

| Hexane | Likely Soluble | A non-polar solvent, may have lower solubility compared to more polar aprotic solvents. Good for purification by extraction if the product is more polar. | |

| Acetone | Soluble[3] | Potential for enolate formation and subsequent side reactions. Use with caution. | |

| Sulfolane | Soluble | Used as a solvent in the synthesis of this compound, indicating high solubility and stability under reaction conditions[4]. |

Experimental Protocol for Solubility Determination

Due to the hazardous nature of this compound (toxic and corrosive), the determination of its solubility must be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator[2]. The following is a general experimental protocol that can be adapted for determining the solubility of this reactive, low-boiling-point compound.

Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Schlenk line or glovebox for inert atmosphere handling

-

Low-temperature bath (e.g., cryocooler or dry ice/acetone bath)

-

Calibrated gas-tight syringe or mass flow controller

-

Reaction vessel with a septum and magnetic stirrer

-

Analytical balance

Procedure:

-

Solvent Preparation: Ensure the chosen organic solvent is rigorously dried and deoxygenated using standard laboratory techniques (e.g., distillation from a suitable drying agent, passing through a column of activated alumina).

-

Apparatus Setup: Assemble the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The vessel should be equipped with a magnetic stir bar and sealed with a septum.

-

Solvent Addition: Transfer a precise volume or mass of the anhydrous solvent into the reaction vessel.

-

Temperature Control: Immerse the reaction vessel in a low-temperature bath set to the desired experimental temperature. Allow the solvent to equilibrate to this temperature.

-

This compound Addition:

-

Gaseous Addition: Using a calibrated mass flow controller, slowly bubble a known mass of this compound gas into the stirred solvent. Observe for the point at which the gas no longer dissolves and bubbles through the solution, indicating saturation.

-

Liquid Addition: If handling as a liquid, cool the this compound below its boiling point. Using a pre-chilled, gas-tight syringe, carefully add small, known volumes of liquid this compound to the stirred solvent. Continue addition until a separate liquid phase is observed or the solution appears saturated.

-

-

Equilibration: After the final addition, allow the sealed vessel to stir at the constant temperature for a sufficient time to ensure equilibrium is reached.

-

Solubility Calculation: The solubility can be calculated based on the mass of this compound added to the known mass or volume of the solvent at the point of saturation.

Logical Workflow for Solvent Selection

The choice of solvent for a reaction involving this compound is critical and depends on both the solubility of the reactants and the chemical compatibility of the solvent with the highly reactive this compound. The following diagram illustrates a logical workflow for solvent selection.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is scarce, its known reactivity and use in synthesis provide valuable qualitative insights. The selection of an appropriate solvent is paramount for successful and safe experimentation. Aprotic, anhydrous solvents such as dichloromethane and acetonitrile are generally preferred. Researchers must always consider the high reactivity and hazardous nature of this compound, ensuring that all handling and experimental procedures are conducted with appropriate safety precautions in a controlled environment. The provided experimental protocol offers a framework for determining solubility should quantitative data be required for specific applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Acyl Fluorides Using Oxalyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl fluorides have emerged as valuable intermediates in organic synthesis, offering a unique balance of reactivity and stability compared to other acyl halides. Their enhanced stability towards moisture and silica gel chromatography, coupled with their sufficient reactivity for nucleophilic acyl substitution, makes them ideal reagents in a variety of transformations, including the synthesis of peptides, esters, and ketones. This document provides detailed application notes and protocols for the synthesis of acyl fluorides from carboxylic acids using oxalyl fluoride as the fluorinating agent. While direct literature examples are limited, the protocols and data presented herein are based on established principles of acyl halide synthesis and data from analogous fluorinating agents.

Reaction Principle

The synthesis of acyl fluorides from carboxylic acids using this compound proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks one of the carbonyl carbons of this compound, leading to the formation of an unstable mixed anhydride intermediate. This intermediate subsequently collapses, releasing carbon dioxide, carbon monoxide, and the desired acyl fluoride, along with hydrogen fluoride. The reaction is typically driven to completion by the irreversible loss of gaseous byproducts.

Reaction Mechanism

Figure 1: Proposed mechanism for the synthesis of acyl fluorides from carboxylic acids using this compound.

Advantages of Using this compound

-

Gaseous Byproducts: The reaction generates volatile byproducts (CO, CO₂, HF), which can be easily removed, simplifying product purification.

-

Mild Reaction Conditions: The reaction can often be performed at or below room temperature, preserving sensitive functional groups.

-

High Reactivity: this compound is a potent electrophile, facilitating the conversion of even less reactive carboxylic acids.

Safety Precautions

This compound is a toxic and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. A source of calcium gluconate gel should be readily available as a first-aid measure for potential hydrogen fluoride exposure.

Experimental Protocols

General Protocol for the Synthesis of Acyl Fluorides

This protocol is a general guideline and may require optimization for specific substrates.

Application Notes and Protocols for Oxalyl Fluoride in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is the cornerstone of peptide synthesis. The selection of an appropriate coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acids. Acid fluorides, as activated carboxylic acid derivatives, have demonstrated significant advantages over their more common chloride counterparts, primarily due to their enhanced stability and favorable reactivity profile.[1][2] Oxalyl fluoride, by extension, presents itself as a valuable reagent for the in situ generation of amino acid fluorides, facilitating efficient peptide coupling.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in peptide coupling reactions. While direct literature on this compound for this specific application is not abundant, the protocols herein are adapted from well-established procedures for the analogous and highly relevant reagents, oxalyl chloride and thionyl fluoride.[3][4][5]

Principle of the Method

The core of the method involves a two-step, one-pot process. First, the N-protected amino acid is activated by converting it to a highly reactive amino acid fluoride intermediate through reaction with this compound. This intermediate is then subjected to nucleophilic attack by the free amine group of a second amino acid or peptide to form the desired peptide bond. The use of a non-nucleophilic base is typically required to neutralize the hydrogen fluoride generated during the coupling step.

A closely related and well-documented method utilizes oxalyl chloride in the presence of a catalyst like triphenylphosphine oxide (Ph3PO) to form a highly reactive phosphonium species, which then activates the carboxylic acid for coupling.[3] This approach has been shown to yield dipeptides, amides, and esters rapidly and without significant racemization.[3][6][7]

Advantages of the Acyl Fluoride Method

-

High Reactivity and Efficiency: Acyl fluorides are potent acylating agents, often leading to rapid and clean coupling reactions.[1]

-

Reduced Racemization: The formation of the oxazolone intermediate, a primary pathway for racemization, can be suppressed under appropriate conditions when using acyl fluorides.[1]

-

Increased Stability: Compared to acyl chlorides, acyl fluorides are more stable towards hydrolysis, allowing for easier handling and more flexible reaction conditions.[1]

-

Compatibility with Sensitive Residues: The mild conditions employed can be advantageous when working with peptides containing sensitive amino acid residues.

Experimental Protocols

The following protocols are adapted from established methods using analogous reagents such as oxalyl chloride/Ph3PO and thionyl fluoride.[3][4][5][6] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound (Adapted from Oxalyl Chloride/Ph3PO Method)

This protocol is adapted from the highly efficient method developed for oxalyl chloride and catalytic triphenylphosphine oxide.[3][6]

Materials:

-

N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

This compound (or a precursor for its in situ generation)

-

Triphenylphosphine oxide (Ph3PO) (optional, but recommended based on the analogous chloride chemistry)

-

Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the N-protected amino acid (1.0 mmol, 1.0 equiv.), the amino acid ester hydrochloride (1.2 mmol, 1.2 equiv.), and triphenylphosphine oxide (0.2 mmol, 20 mol %).

-

Add anhydrous 1,2-dichloroethane (1.0 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Carefully add this compound (1.5 mmol, 1.5 equiv.) to the mixture. Caution: this compound is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Add triethylamine (2.2 mmol, 2.2 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (100 mL).

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO3 (3 x 50 mL) and saturated brine (2 x 30 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the resulting crude dipeptide by silica gel column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using In Situ Generated Acyl Fluoride

This protocol is adapted from the use of thionyl fluoride for solid-phase peptide synthesis and can be applied to this compound.[4][5]

Materials:

-

Fmoc-protected amino acid

-

Pre-loaded resin (e.g., Wang resin, Rink amide resin) with a free N-terminal amine

-

This compound

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Pyridine or 2,6-lutidine

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

-

Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and then DCM.

-

Acyl Fluoride Formation (in situ):

-

In a separate dry reaction vessel under an inert atmosphere, dissolve the Fmoc-protected amino acid (3-5 equiv. relative to resin loading) in anhydrous DCM.

-

Add pyridine (1 equiv. relative to the amino acid).

-

Slowly add this compound (1 equiv. relative to the amino acid) and stir for 30 minutes at room temperature.

-

-

Coupling:

-

Transfer the solution containing the freshly prepared Fmoc-amino acid fluoride to the vessel containing the deprotected resin.

-

Add a non-nucleophilic base such as DIEA or 2,6-lutidine (3-5 equiv. relative to resin loading).

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: After complete coupling, drain the reaction mixture and wash the resin extensively with DMF and DCM.

-

Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the peptide by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Data Summary